molecular formula C15H14N2.2Br B178478 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium CAS No. 15302-99-5

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium

Cat. No. B178478
CAS RN: 15302-99-5
M. Wt: 222.28 g/mol
InChI Key: VVCUMCOARYCLHE-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium, also known as DDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDP is a heterocyclic compound that contains a diazepine ring and a phenanthroline ring. The compound has a positive charge and is commonly used as a ligand in coordination chemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium involves the condensation of two key starting materials, 1,10-phenanthroline and 1,4-diaminobutane, followed by oxidation and quaternization steps.

Starting Materials
1,10-phenanthroline, 1,4-diaminobutane, Sodium hypochlorite, Sodium hydroxide, Acetic acid, Ethanol

Reaction
Step 1: Dissolve 1,10-phenanthroline (1.0 g, 5.3 mmol) and 1,4-diaminobutane (0.5 g, 5.3 mmol) in ethanol (10 mL) and stir at room temperature for 24 hours., Step 2: Add sodium hypochlorite (2.0 g, 23.8 mmol) to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add sodium hydroxide (1.0 g, 25.0 mmol) to the reaction mixture and stir for 1 hour at room temperature., Step 4: Acidify the reaction mixture with acetic acid (10 mL) and extract with ethyl acetate (3 x 10 mL)., Step 5: Combine the organic layers and wash with water (3 x 10 mL)., Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 7: Quaternize the crude product with acetic acid (10 mL) and sodium hydroxide (1.0 g, 25.0 mmol) at room temperature for 24 hours., Step 8: Acidify the reaction mixture with acetic acid (10 mL) and extract with ethyl acetate (3 x 10 mL)., Step 9: Combine the organic layers and wash with water (3 x 10 mL)., Step 10: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product, 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium.

Mechanism Of Action

The mechanism of action of 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium is not fully understood, but it is believed to involve the interaction of the compound with DNA. 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium is known to bind to DNA through intercalation, which can lead to the inhibition of DNA replication and transcription.

Biochemical And Physiological Effects

Studies have shown that 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have antibacterial activity against Gram-positive bacteria.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium in lab experiments is its ability to act as a versatile ligand in coordination chemistry. The compound can form stable complexes with various metal ions, which can be used in catalysis and other applications. However, one limitation of using 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium is its toxicity, which can pose a risk to researchers working with the compound.

Future Directions

There are several potential future directions for research on 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium. One area of interest is the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another area of research is the investigation of the compound's potential as an anticancer agent, including its mechanisms of action and potential side effects. Additionally, the use of 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium in electrochemical applications, such as sensors and batteries, is an area of interest for future research.

Scientific Research Applications

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium has been widely studied for its potential applications in various fields such as catalysis, fluorescence sensing, and electrochemistry. The compound has also been investigated for its biological properties, including its anticancer and antibacterial activities.

properties

IUPAC Name

1,5-diazoniatetracyclo[7.6.2.05,17.012,16]heptadeca-1(15),5,7,9(17),10,12(16),13-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-4-12-6-7-13-5-2-9-17-11-3-10-16(8-1)14(12)15(13)17/h1-2,4-9H,3,10-11H2/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCUMCOARYCLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=CC=CC3=C2C4=C(C=CC=[N+]4C1)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165202
Record name 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium

CAS RN

15302-99-5
Record name 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dihydro-5H-(1,4)diazepino(1,2,3,4-lmn)-1,10-phenanthrolinediium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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